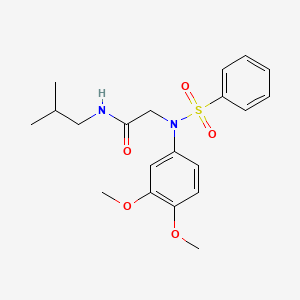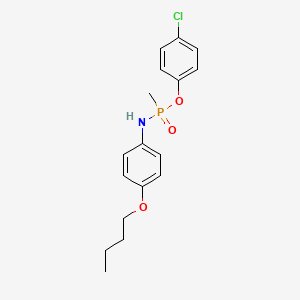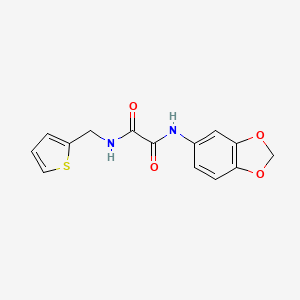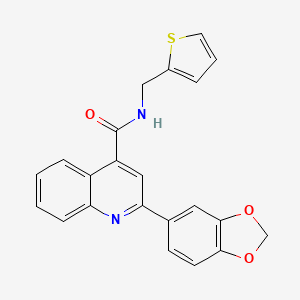
N~2~-(3,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N2-(3,4-dimethoxyphenyl)-N1-isobutyl-N2-(phenylsulfonyl)glycinamide often involves multistep reactions including the formation of sulfonyl and isobutyl groups attached to glycine derivatives. These processes can include condensation reactions, cyclization, and functional group transformations to achieve the desired molecular structure (Murugesan et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds similar to N2-(3,4-dimethoxyphenyl)-N1-isobutyl-N2-(phenylsulfonyl)glycinamide is characterized by the presence of dimethoxyphenyl, isobutyl, and phenylsulfonyl groups attached to a glycine backbone. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural determination. These studies reveal detailed insights into the molecular geometry, bonding patterns, and electron distribution within the molecule (Ma et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving N2-(3,4-dimethoxyphenyl)-N1-isobutyl-N2-(phenylsulfonyl)glycinamide may include nucleophilic substitutions, electrophilic additions, and redox reactions, reflecting its functional groups' reactivity. These reactions can modify the molecule's properties for specific applications, such as increasing its solubility or enhancing its interaction with biological targets (Rublova et al., 2017).
Physical Properties Analysis
The physical properties of N2-(3,4-dimethoxyphenyl)-N1-isobutyl-N2-(phenylsulfonyl)glycinamide, such as melting point, solubility, and crystal structure, are crucial for its application in pharmacological research. These properties are influenced by the compound's molecular structure and can be tailored through synthetic modifications (Tang & Verkade, 1996).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are determined by the compound's functional groups and molecular framework. Studies on compounds within this class have shown a range of biological activities, potentially linked to their ability to interact with enzymes, receptors, and other biomolecules, influencing their pharmacological profile (Mun et al., 2012).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
N2-(3,4-dimethoxyphenyl)-N1-isobutyl-N2-(phenylsulfonyl)glycinamide, as part of the broader family of biphenylsulfonamides and benzenesulfonamide derivatives, has been explored in various chemical synthesis processes and structural analyses. For instance, biphenylsulfonamides have been identified as novel series of endothelin-A (ETA) selective antagonists, where specific substitutions on the pendant phenyl ring, including hydrophobic groups like isobutyl, have led to improved binding and functional activity (N. Murugesan et al., 1998). Similarly, various benzenesulfonamide derivatives have been synthesized, showing significant antimicrobial activity, pointing towards the potential biomedical applications of such compounds (Ashish P. Keche et al., 2012).
Antimicrobial and Anti-inflammatory Properties
Research into derivatives of benzenesulfonamide, similar in structural aspects to N2-(3,4-dimethoxyphenyl)-N1-isobutyl-N2-(phenylsulfonyl)glycinamide, has unveiled promising antimicrobial and anti-inflammatory properties. For example, novel 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives bearing urea, thiourea, and sulfonamide moieties have shown significant activity against pro-inflammatory cytokines and pathogenic bacteria and fungi, suggesting the therapeutic potential of these compounds in anti-inflammatory and antimicrobial treatments (Ashish P. Keche et al., 2012).
Anticancer Activity
The study of dimethoxy and trimethoxy indanonic spiroisoxazoline compounds, which share structural motifs with N2-(3,4-dimethoxyphenyl)-N1-isobutyl-N2-(phenylsulfonyl)glycinamide, has demonstrated potent cytotoxic effects against HepG2 cancerous liver cell lines. These findings indicate the potential of such compounds in the development of new anti-liver cancer agents, highlighting the importance of structural features like dimethoxy and sulfonyl groups in anticancer activity (A. Abolhasani et al., 2020).
Synthetic Methodologies
The chemical synthesis of molecules within the same family as N2-(3,4-dimethoxyphenyl)-N1-isobutyl-N2-(phenylsulfonyl)glycinamide involves complex methodologies that contribute to the advancement of synthetic chemistry. For example, the development of Weinreb amide-based synthetic equivalents has facilitated the convenient synthesis of complex structures, including those containing aryl and sulfonyl groups, which are crucial for the biological activity of these compounds (Harikrishna Kommidi et al., 2010).
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-15(2)13-21-20(23)14-22(28(24,25)17-8-6-5-7-9-17)16-10-11-18(26-3)19(12-16)27-4/h5-12,15H,13-14H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLRBXRQILAWAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC(=C(C=C1)OC)OC)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-acetylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4557836.png)
![N-{1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B4557840.png)
![5-{[(4-fluorophenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4557847.png)

![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4557857.png)

![N-[1-(4-ethylphenyl)ethyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B4557875.png)
![N-[1-(4-isopropylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide](/img/structure/B4557878.png)

![1-(methylsulfonyl)-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4557882.png)
![2,2,3,3-tetrafluoropropyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B4557887.png)

![4-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B4557899.png)
![N-({5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B4557904.png)